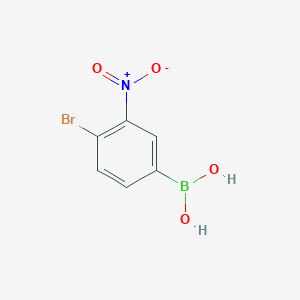

4-Bromo-3-nitrophenylboronic acid

Description

BenchChem offers high-quality 4-Bromo-3-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFLUOVNZOLXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378774 | |

| Record name | 4-BROMO-3-NITROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74386-13-3 | |

| Record name | 4-BROMO-3-NITROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-nitrophenylboronic acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3-nitrophenylboronic acid in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly valuable, yet nuanced, member of this class: 4-Bromo-3-nitrophenylboronic acid (CAS Number: 74386-13-3 ).

The intrinsic value of this reagent lies in its trifunctional nature. The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of carbon-carbon bonds with a wide array of substrates. The bromine atom provides a secondary, orthogonal site for further functionalization, also amenable to cross-coupling reactions under different conditions. Finally, the nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also presents a versatile synthetic handle for transformation into other functional groups, most notably an amine, which is a common feature in many bioactive molecules. This unique combination of functionalities makes 4-Bromo-3-nitrophenylboronic acid a powerful scaffold for the generation of diverse chemical libraries and the optimization of lead compounds in drug discovery programs.

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 4-Bromo-3-nitrophenylboronic acid, with a focus on practical, field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is the foundation of its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 74386-13-3 | [1] |

| Molecular Formula | C₆H₅BBrNO₄ | [2] |

| Molecular Weight | 245.82 g/mol | [2] |

| Melting Point | 213-216 °C | [2] |

| Boiling Point | 361.6 °C at 760 mmHg | [2] |

| Density | 1.85 g/cm³ | [2] |

| Appearance | Off-white to yellow crystalline powder | |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |

Spectroscopic Characterization: A Self-Validating System

The unequivocal identification of 4-Bromo-3-nitrophenylboronic acid is crucial for ensuring the integrity of experimental results. The following spectroscopic data serve as a reference for researchers to validate the identity and purity of their material.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Similarly, a verified ¹³C NMR spectrum is not available in the public domain search results. A predicted spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo, nitro, and boronic acid substituents. The carbon attached to the boron atom would likely exhibit a broad signal due to quadrupolar relaxation.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretching of the boronic acid (often hydrogen-bonded) |

| ~1530 and ~1350 | Strong | Asymmetric and symmetric N-O stretching of the nitro group |

| ~1400 | Medium | B-O stretching |

| ~1090 | Medium | B-O-H bending |

| Below 850 | Medium to Strong | C-H out-of-plane bending, characteristic of the substitution pattern |

| ~750 | Medium to Strong | C-Br stretching |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument used.

Synthesis of 4-Bromo-3-nitrophenylboronic Acid: A Representative Protocol

While a specific, detailed synthesis of 4-Bromo-3-nitrophenylboronic acid was not found in the public literature during the search, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of related arylboronic acids. The following protocol is a representative example, grounded in the principles of electrophilic aromatic substitution and organometallic chemistry.

Workflow for the Synthesis of 4-Bromo-3-nitrophenylboronic acid:

Caption: A representative workflow for the synthesis of 4-Bromo-3-nitrophenylboronic acid via nitration of 4-bromophenylboronic acid.

Step-by-Step Experimental Protocol:

CAUTION: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (5 equivalents) to 0-5 °C in an ice-salt bath.

-

Addition of Starting Material: To the cooled sulfuric acid, slowly add 4-bromophenylboronic acid (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the mixture until all the solid has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 4-bromophenylboronic acid in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 4-Bromo-3-nitrophenylboronic acid.

-

Characterization: The identity and purity of the final product should be confirmed by the spectroscopic methods outlined in the previous section (NMR, FT-IR) and by melting point determination.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of 4-Bromo-3-nitrophenylboronic acid in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the facile synthesis of biaryl and substituted aromatic compounds, which are privileged structures in many approved drugs.

General Reaction Scheme for Suzuki-Miyaura Coupling:

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction using 4-Bromo-3-nitrophenylboronic acid.

Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling:

This protocol describes a general procedure for the coupling of 4-Bromo-3-nitrophenylboronic acid with an aryl bromide. The specific conditions may need to be optimized for different substrates.

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-3-nitrophenylboronic acid (1.2 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Then, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Validation: The structure and purity of the final compound should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and mass spectrometry).

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. 4-Bromo-3-nitrophenylboronic acid, like many arylboronic acids and nitroaromatic compounds, requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves.

-

Handling: Handle the solid material in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is advisable to store it away from strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion and Future Perspectives

4-Bromo-3-nitrophenylboronic acid is a highly valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique trifunctional nature allows for the creation of complex and diverse molecular scaffolds through sequential and orthogonal chemical transformations. The robust and reliable Suzuki-Miyaura coupling, for which this reagent is a key component, continues to be a cornerstone of modern synthetic chemistry. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-designed building blocks like 4-Bromo-3-nitrophenylboronic acid will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

4-Bromo-3-nitrophenylboronic acid molecular weight

An In-Depth Technical Guide to 4-Bromo-3-nitrophenylboronic Acid: Properties, Applications, and Analysis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-Bromo-3-nitrophenylboronic acid. We will delve into its fundamental physicochemical properties, explore its critical role as a building block in modern synthetic chemistry, provide validated experimental protocols, and discuss robust analytical methodologies for its characterization and use.

Core Molecular Profile and Physicochemical Properties

4-Bromo-3-nitrophenylboronic acid is a bifunctional aromatic compound that has gained significant traction in synthetic and medicinal chemistry. Its utility stems from the orthogonal reactivity of its three key functional groups: the boronic acid, the bromo substituent, and the nitro group. This unique arrangement allows for sequential, site-selective modifications, making it a valuable scaffold in the construction of complex molecular architectures.

The boronic acid group is most renowned for its participation in palladium-catalyzed cross-coupling reactions, while the bromine atom serves as an additional handle for similar transformations or other nucleophilic substitutions. The electron-withdrawing nitro group significantly influences the electronic properties of the phenyl ring, impacting the reactivity of the other two sites, and can itself be a precursor to an amino group through reduction.

Molecular Structure

Caption: 2D structure of 4-Bromo-3-nitrophenylboronic acid.

Key Physicochemical Data

All quantitative data for 4-Bromo-3-nitrophenylboronic acid (CAS No: 74386-13-3) are summarized in the table below for ease of reference.[1][2][3][4][5][6][7][8]

| Property | Value | Source |

| CAS Number | 74386-13-3 | ChemicalBook[2][3][4][5] |

| Molecular Formula | C₆H₅BBrNO₄ | ChemNet[1] |

| Molecular Weight | 245.82 g/mol | BLD Pharm |

| Appearance | Typically an off-white to yellow powder | N/A |

| Purity | ≥95% (typical commercial grade) | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 4-Bromo-3-nitrophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forges a carbon-carbon bond between an organoboron species (the boronic acid) and an organohalide using a palladium catalyst.[9] Its robustness, mild reaction conditions, and tolerance of a wide array of functional groups have made it a cornerstone of modern drug discovery.[10][11]

In this context, 4-Bromo-3-nitrophenylboronic acid serves as the organoboron partner, enabling the introduction of the 4-bromo-3-nitrophenyl moiety onto a variety of molecular scaffolds.

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[12] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.

-

Transmetalation : The boronic acid must first be activated by a base (e.g., K₃PO₄, NaOH).[13] This activation forms a more nucleophilic boronate species, which then transfers its organic group (the 4-bromo-3-nitrophenyl group) to the Pd(II) center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium complex (R¹ and the 4-bromo-3-nitrophenyl group) couple and are ejected from the metal center, forming the final biaryl product (R¹-R²) and regenerating the Pd(0) catalyst.[12]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating workflow for coupling 4-Bromo-3-nitrophenylboronic acid with a generic aryl bromide.

Objective : To synthesize 4-bromo-4'-methyl-3-nitrobiphenyl from 4-Bromo-3-nitrophenylboronic acid and 4-bromotoluene.

Materials :

-

4-Bromo-3-nitrophenylboronic acid (1.0 eq)

-

4-Bromotoluene (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

-

Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure :

-

Inert Atmosphere Preparation : To a flame-dried Schlenk flask, add 4-Bromo-3-nitrophenylboronic acid, 4-bromotoluene, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Expertise Insight: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination, especially with challenging substrates.[14]

-

-

Atmosphere Exchange : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the Pd(0) catalyst, which is formed in situ.

-

Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe.

-

Expertise Insight: Degassing the solvent (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) is essential to remove dissolved oxygen which can deactivate the catalyst. The aqueous phase is necessary for the base to activate the boronic acid.[14]

-

-

Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

-

Reaction Monitoring (Self-Validation) : After 1-2 hours, pause stirring, allow solids to settle, and carefully take a small aliquot from the supernatant. Analyze by Thin Layer Chromatography (TLC) or LC-MS to assess the consumption of the limiting reagent (the boronic acid). The reaction is complete when the starting material is no longer observed.

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

-

Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Analytical Considerations for Boronic Acids

The analysis of boronic acids and their reaction mixtures presents unique challenges that require specialized methods for accurate and reproducible results.

The Challenge of Boroxine Formation

A primary analytical hurdle is the propensity of boronic acids to undergo dehydration, especially at elevated temperatures in a mass spectrometer source, to form cyclic anhydrides known as boroxines.[15] This can complicate mass spectra, showing an ion corresponding to the trimer minus three water molecules, potentially obscuring the true molecular weight information.[16]

Recommended Analytical Workflow

A high-throughput and reliable method for analyzing boronic acids and monitoring Suzuki reactions involves Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[15][17]

Caption: A streamlined workflow for UPLC-MS analysis of boronic acids.

Protocol for UPLC-MS Analysis :

-

Sample Preparation : Dilute the reaction aliquot in a mixture of acetonitrile and 10 mM ammonium acetate solution. Direct injection without derivatization is preferred to avoid side reactions.[15]

-

Chromatography : Employ a reverse-phase column (e.g., Acquity BEH C18) with a gradient elution of acetonitrile and aqueous ammonium acetate.[15][17] This provides excellent separation of the various aromatic components.

-

Mass Spectrometry : Use electrospray ionization (ESI) in negative ion mode.

-

Trustworthiness Insight: Operating in negative ion mode often provides a strong signal for the deprotonated molecule [M-H]⁻. Critically, optimizing the cone voltage (typically to a lower value around 25 V) is essential to minimize in-source fragmentation and the formation of boroxine artifacts, ensuring the observed ions accurately reflect the sample composition.[15]

-

Conclusion

4-Bromo-3-nitrophenylboronic acid is more than just a chemical reagent; it is an enabling tool for the rapid and efficient synthesis of novel chemical entities. Its well-defined reactivity in Suzuki-Miyaura coupling, combined with its potential for further functionalization, secures its place in the toolkit of synthetic and medicinal chemists. By understanding its core properties, mastering its application through mechanistically sound protocols, and employing robust analytical techniques to validate results, researchers can fully leverage its potential in the pursuit of new therapeutics and advanced materials.

References

- Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

- Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- Royal Society of Chemistry. (2013, May 9). Analytical Methods. The Royal Society of Chemistry.

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.

- BLD Pharm. (n.d.). 860034-11-3|(4-Bromo-2-nitrophenyl)boronic acid.

- PubChem. (n.d.). 4-Bromo-3-nitrophenol.

- Wikipedia. (n.d.). Suzuki reaction.

- ChemicalBook. (n.d.). 4-Nitrophenylboronic acid synthesis.

- ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex.

- ChemNet. (n.d.). 4-Bromo-3-nitrophenylboronic acid.

- ChemicalBook. (n.d.). 4-BROMO-3-NITROPHENYLBORONIC ACID | 74386-13-3.

- ChemicalBook. (n.d.). 4-BROMO-3-NITROPHENYLBORONIC ACID | 74386-13-3.

- ChemicalBook. (n.d.). 74386-13-3(4-BROMO-3-NITROPHENYLBORONIC ACID) Product Description.

- Sigma-Aldrich. (n.d.). 3-Nitrophenylboronic acid = 97 13331-27-6.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.

- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.

- Benchchem. (n.d.). Synthesis routes of 4-Nitrophenylboronic acid.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- ChemicalBook. (n.d.). 4-BROMO-3-NITROPHENYLBORONIC ACID CAS#: 74386-13-3.

- (2025, October 26). The Role of 4-(Bromomethyl)phenylboronic Acid in Drug Discovery and Development.

- iChemical. (n.d.). 4-Bromo-3-nitrophenylboronic acid, CAS No. 74386-13-3.

- Ivy Fine Chemicals. (n.d.). 4-Bromo-3-nitrophenylboronic acid [CAS: 74386-13-3].

- (2025, March 3). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.

- (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.

- National Institutes of Health (NIH). (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.

- BLD Pharm. (n.d.). 74386-13-3|4-Bromo-3-nitrophenylboronic acid.

- PubMed Central (PMC). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

Sources

- 1. 4-Bromo-3-nitrophenylboronic acid 74386-13-3, Canada 4-Bromo-3-nitrophenylboronic acid 74386-13-3 Manufacturers, Canada 4-Bromo-3-nitrophenylboronic acid 74386-13-3 Suppliers [chemnet.com]

- 2. 4-BROMO-3-NITROPHENYLBORONIC ACID | 74386-13-3 [chemicalbook.com]

- 3. 4-BROMO-3-NITROPHENYLBORONIC ACID | 74386-13-3 [amp.chemicalbook.com]

- 4. 74386-13-3 CAS MSDS (4-BROMO-3-NITROPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-BROMO-3-NITROPHENYLBORONIC ACID CAS#: 74386-13-3 [m.chemicalbook.com]

- 6. 4-Bromo-3-nitrophenylboronic acid, CAS No. 74386-13-3 - iChemical [ichemical.com]

- 7. ivychem.com [ivychem.com]

- 8. 74386-13-3|4-Bromo-3-nitrophenylboronic acid|BLD Pharm [bldpharm.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 4-Bromo-3-nitrophenylboronic Acid for Advanced Chemical Synthesis

4-Bromo-3-nitrophenylboronic acid is a bifunctional aromatic compound that has emerged as a crucial reagent in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its structure, featuring a boronic acid group, a bromine atom, and a nitro group, offers three distinct points for chemical modification. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.[1] The bromine atom provides an additional handle for various coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways for amide bond formation or further derivatization. This trifecta of reactivity makes it an invaluable building block for creating libraries of compounds in drug discovery and for designing novel functional materials.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and handling of 4-Bromo-3-nitrophenylboronic acid, tailored for researchers and development scientists.

Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate storage conditions, solvent choices, and reaction compatibility.

Core Data Presentation

The key physical and chemical properties of 4-Bromo-3-nitrophenylboronic acid are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 74386-13-3 | [2][3] |

| Molecular Formula | C₆H₅BBrNO₄ | [4][5] |

| Molecular Weight | 245.82 g/mol | [4][5] |

| Appearance | Off-white to light yellow solid | [3][6] |

| Melting Point | 213-216 °C | [2][3] |

| Boiling Point | 361.6 ± 52.0 °C (Predicted) | [3][7] |

| Density | 1.85 ± 0.1 g/cm³ (Predicted) | [2][3] |

| pKa | 6.67 ± 0.10 (Predicted) | [3][7] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [3][6] |

Structural Representation

The unique reactivity of this molecule is best understood by visualizing its structure.

Synthesis and Purification

The reliable synthesis of 4-Bromo-3-nitrophenylboronic acid is critical for its application in research and development. A common and effective method involves a palladium-catalyzed borylation of a suitable brominated precursor.

Synthetic Workflow

The conversion of a halo-nitroaromatic compound to the corresponding boronic acid is a robust and scalable process. The choice of starting material, catalyst, and base is crucial for achieving high yield and purity.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the palladium-catalyzed borylation of aryl halides.[3]

Objective: To synthesize 4-Bromo-3-nitrophenylboronic acid from 1-Bromo-4-fluoro-2-nitrobenzene.

Materials:

-

1-Bromo-4-fluoro-2-nitrobenzene

-

Bis(pinacolato)diboron

-

Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Dichloromethane (DCM)

-

Distilled Water

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-Bromo-4-fluoro-2-nitrobenzene, Bis(pinacolato)diboron (approx. 1.2 equivalents), Bis(triphenylphosphine)palladium(II) chloride (approx. 0.05 equivalents), and Potassium Acetate (approx. 2.5 equivalents).[3]

-

Solvent Addition: Add anhydrous 1,4-Dioxane to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is around 3 hours.[3]

-

Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane and distilled water for extraction. Shake vigorously and allow the layers to separate.

-

Layer Separation: Collect the organic layer. Extract the aqueous layer again with dichloromethane to ensure complete recovery of the product.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure 4-Bromo-3-nitrophenylboronic acid.[3]

Chemical Reactivity and Key Applications

The synthetic power of 4-Bromo-3-nitrophenylboronic acid lies in its ability to participate in sequential, regioselective reactions. The Suzuki-Miyaura coupling is arguably its most significant application.

The Suzuki-Miyaura Cross-Coupling Reaction

First reported by Akira Suzuki in 1979, this reaction has become one of the most important methods for forming C-C bonds.[1] It involves the reaction of an organoboron species (like our title compound) with an organohalide or triflate, catalyzed by a palladium(0) complex.[1][8] Its advantages include mild reaction conditions, commercial availability of reagents, and high tolerance for a wide range of functional groups, making it a staple in pharmaceutical research.[9]

Mechanistic Causality: The reaction is driven by a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

-

Transmetalation: A base activates the boronic acid to form a boronate complex, which then transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To couple 4-Bromo-3-nitrophenylboronic acid with an aryl bromide (e.g., 4-bromotoluene) to synthesize a substituted biphenyl.

Materials:

-

4-Bromo-3-nitrophenylboronic acid (1.2 equivalents)

-

Aryl Halide (e.g., 4-bromotoluene, 1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane, Toluene, or DMF/Water mixture)

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add the aryl halide, 4-Bromo-3-nitrophenylboronic acid, the base, and the palladium catalyst.

-

Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times. This step is critical as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Reaction: Heat the reaction mixture (typically 80-110 °C) with stirring for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the desired biphenyl product.

Safety, Handling, and Storage

Proper handling of 4-Bromo-3-nitrophenylboronic acid is essential for laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][10]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[11][12]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or physician if you feel unwell.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

-

Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[3][12] It should be stored under an inert atmosphere to prevent potential degradation.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Spectroscopic Characterization

Verification of the compound's identity and purity is paramount. While detailed spectra are best obtained experimentally, the following tables outline the expected data based on the structure and data from similar compounds.

Table: Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | s (broad) | 2H | B(OH)₂ |

| ~8.3 | d | 1H | Ar-H (ortho to NO₂) |

| ~8.0 | dd | 1H | Ar-H (ortho to B(OH)₂) |

| ~7.8 | d | 1H | Ar-H (ortho to Br) |

Table: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1530 | Strong | Asymmetric N-O stretch (NO₂) |

| ~1350 | Strong | Symmetric N-O stretch (NO₂) |

| ~1090 | Strong | B-O stretch |

| ~830 | Medium-Strong | C-Br stretch |

References

-

iChemical. 4-Bromo-3-nitrophenylboronic acid, CAS No. 74386-13-3. [Link]

-

Pharma Info Source. CAS 74386-13-3 suppliers, 4-Bromo-3-nirophenylboronic Acid suppliers. [Link]

-

Fakhri, A., & Naghipour, A. (2018). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. ResearchGate. [Link]

-

Ivy Fine Chemicals. 4-Bromo-3-nitrophenylboronic acid [CAS: 74386-13-3]. [Link]

-

PubChem. 4-Bromo-3-nitrophenol. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Capot Chemical. 74386-13-3 | 4-Bromo-3-nitrophenylboronic acid. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

The Royal Society of Chemistry. Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. [Link]

-

CRO SPLENDID LAB. 4-Bromo-3-nitrophenylboronic acid. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chem-Impex. 1-Methylindazole-6-boronic acid. [Link]

-

LookChem. 3-nitrophenylboronic acid. [Link]

-

ResearchGate. ¹H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... [Link]

-

ResearchGate. ¹H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. ichemical.com [ichemical.com]

- 3. 4-BROMO-3-NITROPHENYLBORONIC ACID CAS#: 74386-13-3 [m.chemicalbook.com]

- 4. 74386-13-3 | 4-Bromo-3-nitrophenylboronic acid - Capot Chemical [capotchem.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. 74386-13-3 CAS MSDS (4-BROMO-3-NITROPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-BROMO-3-NITROPHENYLBORONIC ACID | 74386-13-3 [amp.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. 4-Bromo-3-nitrophenol | C6H4BrNO3 | CID 15817867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

4-Bromo-3-nitrophenylboronic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-nitrophenylboronic acid

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-Bromo-3-nitrophenylboronic acid, a critical building block in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices. The featured synthesis route is the highly efficient and regioselective Miyaura borylation. The guide covers the reaction mechanism, a detailed step-by-step protocol, purification strategies, troubleshooting, and essential safety considerations, ensuring a reproducible and safe laboratory execution.

Introduction: The Significance of 4-Bromo-3-nitrophenylboronic acid

4-Bromo-3-nitrophenylboronic acid (CAS No. 74386-13-3) is a versatile bifunctional reagent of significant interest in synthetic chemistry. Its structure incorporates three key features: a boronic acid moiety, a bromine atom, and a nitro group. This unique combination makes it an invaluable intermediate for constructing complex molecular architectures.

The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds.[1] This allows for the facile introduction of the 4-bromo-3-nitrophenyl scaffold into a wide range of organic molecules. The bromine and nitro substituents serve as additional synthetic handles for subsequent functionalization, enabling the generation of diverse compound libraries for applications in drug discovery, agrochemicals, and materials science.[2] The presence of these functional groups allows for orthogonal chemical strategies, such as further cross-coupling reactions at the bromine site or reduction of the nitro group to an amine, which can then be derivatized.

Synthetic Strategy: Regioselective Miyaura Borylation

The synthesis of 4-Bromo-3-nitrophenylboronic acid is most effectively achieved through a palladium-catalyzed Miyaura borylation reaction. This method involves the cross-coupling of a suitable aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

Rationale for Precursor Selection

The chosen starting material for this protocol is 1,4-dibromo-2-nitrobenzene . This precursor is ideal due to the differential reactivity of its two bromine atoms, which allows for a highly regioselective borylation.

-

Electronic Effects: The nitro group at the C2 position is a strong electron-withdrawing group. Its influence is most pronounced at the ortho (C1) and para (C4) positions.

-

Regioselectivity: The bromine atom at C4 is para to the nitro group. This position is significantly more activated toward the initial oxidative addition step in the palladium catalytic cycle compared to the bromine at C1, which is ortho to the nitro group. While the ortho position is also electronically activated, it is subject to steric hindrance from the adjacent bulky nitro group, further favoring the reaction at the C4 position.

This predictable regioselectivity ensures that the borylation occurs specifically at the desired position, leading to 4-bromo-3-nitrophenylboronic acid pinacol ester as the major product.

The Catalytic Cycle

The Miyaura borylation reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the more reactive carbon-bromine bond (at C4) of 1,4-dibromo-2-nitrobenzene, forming a Pd(II) intermediate.

-

Transmetalation: A boronate base, formed by the reaction of B₂pin₂ with a base (e.g., potassium acetate), transfers the pinacolboryl group to the palladium center, displacing the bromide.

-

Reductive Elimination: The aryl and boryl groups on the palladium complex couple and are eliminated, forming the desired 4-bromo-3-nitrophenylboronic acid pinacol ester and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The subsequent hydrolysis of the pinacol ester during aqueous workup yields the final boronic acid product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Miyaura borylation reactions.[3]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 1,4-Dibromo-2-nitrobenzene | C₆H₃Br₂NO₂ | 280.90 | 10.0 g | 35.6 | Starting Material |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 10.8 g | 42.7 | Borylating Agent |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 10.5 g | 107 | Anhydrous, powdered |

| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | 1.45 g | 1.78 | Palladium Catalyst |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 200 mL | - | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | For extraction |

| Distilled Water | H₂O | 18.02 | As needed | - | For workup |

| Brine | NaCl (sat. aq.) | - | As needed | - | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,4-dibromo-2-nitrobenzene (10.0 g, 35.6 mmol).

-

Addition of Reagents: Sequentially add bis(pinacolato)diboron (10.8 g, 42.7 mmol), powdered anhydrous potassium acetate (10.5 g, 107 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (1.45 g, 1.78 mmol).

-

Solvent Addition: Under a nitrogen atmosphere, add 200 mL of anhydrous 1,4-dioxane to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 101°C) with vigorous stirring. The mixture will typically turn dark brown or black.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-6 hours.

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Workup - Extraction:

-

Filter the cooled mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with dichloromethane.

-

Transfer the filtrate to a separatory funnel and add 200 mL of distilled water.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).[3]

-

Combine the organic layers.

-

-

Workup - Washing: Wash the combined organic layer with brine (100 mL).[4] The brine wash helps to remove residual water and some water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, which contains the pinacol ester and the final boronic acid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[5] An alternative purification method involves dissolving the crude product in an organic solvent, extracting with a basic aqueous solution to form the boronate salt, washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[6]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of 4-Bromo-3-nitrophenylboronic acid.

Caption: Workflow for the synthesis of 4-Bromo-3-nitrophenylboronic acid.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If monitoring shows significant starting material remaining, the reaction time can be extended. Ensure all reagents, especially the potassium acetate and solvent, are anhydrous, as water can inhibit the catalytic cycle.

-

Low Yield: Poor yield can result from catalyst deactivation. Using high-purity, degassed solvents is crucial. Side reactions such as protodeborylation (replacement of the boronic acid group with hydrogen) can also lower the yield, particularly during prolonged heating or harsh workup conditions.

-

Formation of Boronic Anhydride: Boronic acids can reversibly form cyclic trimers known as boroxines (boronic anhydrides) upon dehydration. This is often observed during analysis or storage. The presence of the anhydride does not typically affect the reactivity in subsequent reactions like Suzuki couplings, as it readily hydrolyzes back to the monomeric acid in the presence of water or base.[7]

-

Purification Challenges: The polarity of boronic acids can sometimes make silica gel chromatography challenging. Pre-treating the silica gel with a small amount of acid or using a gradient elution with a polar solvent like methanol or acetone in dichloromethane can be effective.[5]

Safety and Handling

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant nitrile gloves, and safety goggles.[8][9]

-

Reagent Hazards:

-

1,4-Dibromo-2-nitrobenzene: Irritant. Avoid inhalation and contact with skin and eyes.

-

1,4-Dioxane: Flammable liquid and potential carcinogen. Must be handled in a fume hood.

-

Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid creating dust.

-

Organoboron Compounds: Generally considered irritants. Avoid creating dust and ensure containers are tightly sealed for storage.[10] Store in a cool, dry place away from oxidizing agents.[11]

-

-

Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues from the palladium catalyst, according to institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, designated containers.[9]

Conclusion

This guide outlines a robust and reliable protocol for the synthesis of 4-Bromo-3-nitrophenylboronic acid via a regioselective Miyaura borylation. By understanding the chemical principles behind precursor selection and reaction conditions, researchers can effectively produce this valuable synthetic intermediate. Careful execution of the experimental procedure, adherence to safety protocols, and proper purification techniques are paramount to achieving a high yield of the pure product, enabling its successful application in further synthetic endeavors.

References

-

ResearchGate. Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. Available at: [Link]

-

ESPI Metals. Boron - ESPI Metals. Available at: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. Available at: [Link]

-

KingProlly. What precautions are needed when handling boron III oxide?. Available at: [Link]

-

Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Available at: [Link]

-

ResearchGate. Preparation of 4‐nitrophenylboronic acid (4). Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Fine Chemical Manufacturer. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Available at: [Link]

-

iChemical. 4-Bromo-3-nitrophenylboronic acid, CAS No. 74386-13-3. Available at: [Link]

-

Ivy Fine Chemicals. 4-Bromo-3-nitrophenylboronic acid [CAS: 74386-13-3]. Available at: [Link]

- Google Patents. WO2005019229A1 - Process for purification of boronic acid and its derivatives.

-

Capot Chemical. 74386-13-3 | 4-Bromo-3-nitrophenylboronic acid. Available at: [Link]

-

HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

-

National Center for Biotechnology Information. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 4-BROMO-3-NITROPHENYLBORONIC ACID CAS#: 74386-13-3 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. leapchem.com [leapchem.com]

- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 10. Boron - ESPI Metals [espimetals.com]

- 11. king-boron.com [king-boron.com]

solubility of 4-Bromo-3-nitrophenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-3-nitrophenylboronic Acid in Organic Solvents

Abstract

4-Bromo-3-nitrophenylboronic acid is a pivotal reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures integral to drug discovery and materials science. The successful execution of these synthetic transformations, as well as subsequent purification and formulation processes, is fundamentally governed by the solubility of this reagent in organic solvents. This technical guide addresses the conspicuous absence of comprehensive, publicly available solubility data for 4-Bromo-3-nitrophenylboronic acid. Rather than merely collating sparse data, this document provides a robust framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility of this compound. We present a detailed analysis of its physicochemical properties, a rationale for solvent selection, a rigorous, step-by-step experimental protocol for equilibrium solubility determination via the isothermal shake-flask method, and a validated analytical workflow for quantification using High-Performance Liquid Chromatography (HPLC).

Introduction: The Synthetic Utility and Physical Chemistry Challenge

4-Bromo-3-nitrophenylboronic acid serves as a critical building block for introducing a bromo- and nitro-substituted phenyl moiety into target molecules. These functional groups offer orthogonal handles for subsequent chemical modifications, making it a versatile intermediate. However, the inherent characteristics of the boronic acid functional group present unique challenges. Boronic acids are known to exist in equilibrium with their cyclic anhydrides, known as boroxines, particularly upon heating or in non-polar solvents. This dynamic equilibrium can significantly complicate solubility studies, leading to inconsistent results if not properly controlled. Understanding and quantifying the solubility of the parent acid is therefore a prerequisite for developing scalable, reproducible, and efficient chemical processes.

Physicochemical Properties of 4-Bromo-3-nitrophenylboronic Acid

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The key properties for 4-Bromo-3-nitrophenylboronic acid are summarized below.

Table 1: Physicochemical Properties of 4-Bromo-3-nitrophenylboronic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₅BBrNO₄ | - |

| Molecular Weight | 245.83 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 213-216 °C | [2][3] |

| pKa (Predicted) | 6.67 ± 0.10 | [2][3] |

| Density (Predicted) | 1.85 ± 0.1 g/cm³ | [2][3][4] |

| Boiling Point (Predicted) | 361.6 ± 52.0 °C | [2][3] |

| Storage Conditions | Store at 2-8°C under inert gas | [2][3] |

Structural Analysis and Influence on Solubility

The solubility of 4-Bromo-3-nitrophenylboronic acid is a product of its distinct structural features:

-

Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests favorable interactions with polar solvents. However, it is also responsible for the propensity to form the less polar, cyclic boroxine trimer through dehydration, which can decrease solubility in certain polar media.

-

Nitro Group (-NO₂): As a strong electron-withdrawing and highly polar group, the nitro substituent increases the overall polarity of the molecule and can participate in dipole-dipole interactions.

-

Bromo Group (-Br): The bromine atom is electron-withdrawing but also contributes to the molecule's size and polarizability, slightly increasing its lipophilicity compared to a non-halogenated analog.

-

Aromatic Ring: The phenyl ring provides a nonpolar surface area, favoring interactions with aromatic or less polar solvents.

Expert Insight: The combination of a highly polar boronic acid and nitro group with a more lipophilic brominated aromatic ring results in a molecule with a complex polarity profile. We can predict that polar aprotic solvents like THF, acetone, and DMF will be effective solubilizing agents due to their ability to engage in dipole-dipole interactions and accept hydrogen bonds. Alcohols like methanol or ethanol may also be effective, though the potential for esterification with the boronic acid under certain conditions should be considered. Conversely, nonpolar aliphatic solvents such as hexane or cyclohexane are expected to be poor solvents.

A Validated Protocol for Equilibrium Solubility Determination

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic saturation point.[5][6] The following protocol provides a self-validating system for obtaining accurate and reproducible data.

Experimental Workflow Overview

Caption: Workflow for the Isothermal Shake-Flask Method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 4-Bromo-3-nitrophenylboronic acid in a selected organic solvent at 25 °C.

Materials:

-

4-Bromo-3-nitrophenylboronic acid (solid)

-

Selected organic solvent (HPLC grade)

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

HPLC system with UV detector

Protocol:

-

Preparation of Vials: Add an excess amount of solid 4-Bromo-3-nitrophenylboronic acid to at least three separate glass vials.

-

Causality: Using a significant excess ensures that the solvent becomes truly saturated and that the system remains saturated even if there are minor temperature fluctuations or solvent evaporation.[7] A good starting point is 5-10 mg of solid per 1 mL of solvent.

-

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the pre-equilibrated organic solvent (at 25 °C) into each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours.

-

Trustworthiness: To ensure equilibrium has been reached, a time-point study is recommended. Analyze samples at 24, 48, and 72 hours. The point at which the concentration plateaus is the true equilibrium.[5]

-

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature for 30 minutes to let heavy solids settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Causality: This step is critical. Failure to remove all undissolved microscopic particles will lead to an overestimation of solubility. Centrifugation followed by filtration of the supernatant provides the most robust separation.[8]

-

-

Dilution: If the solution is expected to be highly concentrated, perform an accurate dilution with the same solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the clear, filtered sample by the validated HPLC-UV method described in Section 4.

-

Calculation: Determine the concentration of the solute in the diluted sample using the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for any dilutions. The final solubility is reported in mg/mL or mol/L.

Analytical Method: Quantification by HPLC-UV

A validated analytical method is essential for accurate solubility determination. Reverse-phase HPLC with UV detection is a widely accessible and reliable technique for arylboronic acids.[9]

Recommended HPLC Method Parameters

-

Instrument: HPLC system with a PDA or UV-Vis detector.

-

Column: C18 stationary phase (e.g., Waters XSelect™ HSS T3, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (containing 0.1% Formic or Acetic Acid).

-

Example Starting Condition: 60:40 Acetonitrile:Water (with 0.1% Formic Acid).

-

Causality: The acidic modifier suppresses the ionization of the boronic acid, leading to better peak shape and more reproducible retention times.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength of maximum absorbance for 4-Bromo-3-nitrophenylboronic acid (e.g., determined by PDA scan, likely around 254 nm or 270 nm).

-

Injection Volume: 10 µL.

Protocol for Method Validation (Trustworthiness)

-

Prepare a Calibration Curve: Create a series of at least five standard solutions of 4-Bromo-3-nitrophenylboronic acid of known concentrations in the chosen solvent.

-

Analyze Standards: Inject each standard in triplicate to establish the relationship between peak area and concentration.

-

Assess Linearity: Plot the average peak area versus concentration and perform a linear regression. The method is considered linear if the coefficient of determination (R²) is ≥ 0.995.

-

Analyze Samples: Inject the filtered, saturated samples (diluted if necessary) and use the linear regression equation to calculate their concentrations.

Conclusion

While direct, quantitative solubility data for 4-Bromo-3-nitrophenylboronic acid remains elusive in published literature, this guide provides the necessary scientific framework for its empirical determination. By understanding the compound's key physicochemical characteristics and meticulously applying the detailed isothermal shake-flask protocol coupled with a validated HPLC-UV analytical method, researchers can generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, designing efficient purification strategies, and advancing the development of novel chemical entities in the pharmaceutical and materials science industries.

References

-

iChemical. 4-Bromo-3-nitrophenylboronic acid, CAS No. 74386-13-3. Available at: [Link]

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

PubChem. 4-Bromo-3-nitrophenol | C6H4BrNO3 | CID 15817867. Available at: [Link]

-

PubChem. (4-Bromo-3-methylphenyl)boronic acid | C7H8BBrO2 | CID 10130599. Available at: [Link]

-

PubChem. 4-Bromo-3-nitrophenyl acetate | C8H6BrNO4 | CID 66627444. Available at: [Link]

-

PubChem. (2-Bromo-3-nitrophenyl)boronic acid | C6H5BBrNO4 | CID 173589455. Available at: [Link]

Sources

- 1. (2-Bromo-3-nitrophenyl)boronic acid | C6H5BBrNO4 | CID 173589455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 74386-13-3 CAS MSDS (4-BROMO-3-NITROPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-BROMO-3-NITROPHENYLBORONIC ACID CAS#: 74386-13-3 [m.chemicalbook.com]

- 4. 4-Bromo-3-nitrophenylboronic acid, CAS No. 74386-13-3 - iChemical [ichemical.com]

- 5. who.int [who.int]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

- 8. enamine.net [enamine.net]

- 9. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-nitrophenylboronic acid

Introduction

4-Bromo-3-nitrophenylboronic acid (CAS No. 74386-13-3) is a substituted aromatic boronic acid that serves as a critical building block in synthetic organic chemistry.[1] Its trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions (like the Suzuki-Miyaura coupling), a bromo group, and a nitro group, makes it a versatile reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The precise characterization of this reagent is paramount to ensure the identity, purity, and reactivity for subsequent applications.

This technical guide provides an in-depth analysis of the expected spectral data for 4-Bromo-3-nitrophenylboronic acid. As a Senior Application Scientist, the focus here is not just on the data itself, but on the causality—why the spectra appear as they do. This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's spectroscopic signature for quality control, reaction monitoring, and structural verification. While experimentally derived spectra for this specific compound are not widely published in peer-reviewed literature, this guide presents a robust, predicted dataset based on fundamental spectroscopic principles and data from analogous structures.

Compound Profile

-

Chemical Name: 4-Bromo-3-nitrophenylboronic acid

-

CAS Number: 74386-13-3[2]

-

Molecular Formula: C₆H₅BBrNO₄[2]

-

Molecular Weight: 245.82 g/mol [2]

-

Appearance: Off-white to light yellow solid[1]

-

Melting Point: 213-216 °C[2]

Molecular Structure and Spectroscopic Overview

The arrangement of the bromo, nitro, and boronic acid groups on the phenyl ring dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Caption: Chemical Structure of 4-Bromo-3-nitrophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information about the substitution pattern on the aromatic ring.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum will show signals for the three aromatic protons and the two acidic protons of the boronic acid group. The electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) groups, and the boronic acid [-B(OH)₂] group, will deshield the aromatic protons, shifting them downfield.

Table 1: Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Approx. Coupling Constant (J) Hz | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| ~8.40 | d | J ≈ 2.0 Hz | 1H | H-2 | Most deshielded proton, ortho to both the nitro group and the boronic acid group. Appears as a doublet due to coupling with H-6. |

| ~8.20 | s (broad) | - | 2H | B(OH)₂ | The acidic protons of the boronic acid group. The signal is often broad and its chemical shift is concentration and temperature dependent. |

| ~8.15 | dd | J ≈ 8.5, 2.0 Hz | 1H | H-6 | Ortho to the boronic acid group and meta to the nitro group. Split into a doublet of doublets by H-5 (ortho) and H-2 (para). |

| ~7.85 | d | J ≈ 8.5 Hz | 1H | H-5 | Ortho to the bromine atom and meta to the boronic acid group. Appears as a doublet due to coupling with H-6. |

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atom directly attached to the boron (C-1) is expected to have a characteristically broad signal due to quadrupolar relaxation of the boron nucleus.

Table 2: Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~150.0 | C-3 | Attached to the strongly electron-withdrawing nitro group. |

| ~139.0 | C-6 | Deshielded by the adjacent boronic acid group. |

| ~136.0 | C-2 | Deshielded by the adjacent nitro group. |

| ~132.0 | C-5 | Standard aromatic carbon chemical shift. |

| ~125.0 | C-4 | Attached to the bromine atom. |

| ~130.0 (broad) | C-1 | The carbon atom bearing the boronic acid group. The signal is typically broad due to the quadrupolar nature of the ¹¹B and ¹⁰B isotopes. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of 4-Bromo-3-nitrophenylboronic acid and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the polar boronic acid and allows for the observation of the exchangeable B(OH)₂ protons.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse proton experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 5 seconds to ensure quantitative relaxation of all carbons, especially the quaternary ones.

-

Referencing: Calibrate the spectrum using the solvent peak of DMSO-d₆ at δ 39.52 ppm.

-

Caption: General workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of 4-Bromo-3-nitrophenylboronic acid will be characterized by strong absorptions from the boronic acid and nitro groups.

Table 3: Expected FT-IR Spectral Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H Stretch | Boronic acid, often hydrogen-bonded |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1530 - 1510 | Strong | N-O Asymmetric Stretch | Nitro Group |

| 1350 - 1330 | Strong | N-O Symmetric Stretch | Nitro Group |

| ~1380 | Strong | B-O Stretch | Boronic acid |

| 1200 - 1180 | Medium | B-O-H Bend | Boronic acid |

| ~740 | Strong | C-Br Stretch | Aryl Bromide |

The broad O-H stretch is a hallmark of boronic acids, often participating in intermolecular hydrogen bonding to form dimers or oligomers in the solid state.[3] The two strong N-O stretching bands are definitive proof of the nitro group.[4]

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the key functional groups of the molecule.

Methodology:

-

Sample Preparation: Place a small, representative amount of the solid 4-Bromo-3-nitrophenylboronic acid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Spectrum Acquisition:

-

Mode: Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: Perform a background scan with a clean, empty ATR crystal before analyzing the sample.

-

Number of Scans: Co-add 16 to 32 scans to obtain a high-quality spectrum.

-

-

Data Analysis: Label the significant peaks and assign them to the corresponding functional group vibrations based on established correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 4-Bromo-3-nitrophenylboronic acid, the most critical diagnostic feature will be the isotopic pattern of bromine.

Expected Data (High-Resolution Mass Spectrometry - ESI):

-

Molecular Formula: C₆H₅B⁷⁹BrNO₄

-

Exact Mass: 244.9448

-

Molecular Formula: C₆H₅B⁸¹BrNO₄

-

Exact Mass: 246.9427

A key feature in the mass spectrum will be two peaks of nearly equal intensity separated by 2 mass units (m/z), corresponding to the M+ and M+2 ions. This is the characteristic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have a natural abundance of ~50.7% and ~49.3%, respectively).[5]

Table 4: Expected Mass Spectrometry Fragments

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Formula | Description |

|---|---|---|---|

| 244.9 | 246.9 | [C₆H₅BBrNO₄]⁻ | Molecular Ion (Negative Ion Mode) |

| 226.9 | 228.9 | [C₆H₃BBrNO₃]⁻ | Loss of H₂O |

| 198.9 | 200.9 | [C₆H₄BrNO₂]⁻ | Loss of B(OH)₂ |

Fragmentation in boronic acids can be complex, but common losses include water (H₂O) from the boronic acid moiety and cleavage of the C-B bond.[6][7]

Caption: Predicted fragmentation pathway in negative ion ESI-MS.

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition (presence of Br).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

-

Spectrum Acquisition (Negative Ion Mode):

-

Infusion: Directly infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). ESI in negative ion mode is often effective for acidic compounds like boronic acids.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: -3.0 to -4.0 kV.

-

Source Temperature: 100-120 °C.

-

-

Data Analysis: Analyze the resulting spectrum to locate the molecular ion. Critically, examine the isotopic pattern to confirm the presence of a single bromine atom by identifying the M and M+2 peaks with ~1:1 intensity ratio.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[8]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[1]

Conclusion

The structural elucidation of 4-Bromo-3-nitrophenylboronic acid is reliably achieved through a combination of NMR, IR, and mass spectrometry. The ¹H NMR spectrum provides a clear picture of the aromatic substitution pattern. The ¹³C NMR confirms the carbon skeleton. FT-IR spectroscopy validates the presence of the key boronic acid and nitro functional groups. Finally, mass spectrometry confirms the molecular weight and provides definitive evidence for the presence of bromine through its characteristic isotopic pattern. Together, these techniques provide a self-validating system for the comprehensive characterization of this important synthetic building block, ensuring its quality and suitability for advanced applications in research and development.

References

-

RSC Advances, Electronic Supplementary Material (ESI). The Royal Society of Chemistry, 2013. Available at: [Link]

-

iChemical. 4-Bromo-3-nitrophenylboronic acid, CAS No. 74386-13-3. Available at: [Link]

-